molecular formula C25H26FN5O B11207591 2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide

2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide

Cat. No.: B11207591
M. Wt: 431.5 g/mol
InChI Key: ZYAHDAMACODTST-UHFFFAOYSA-N
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Description

2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide is a complex organic compound with a unique structure that combines a pyrrolo[3,2-d]pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

    Incorporation of the Fluorophenylmethyl Group: This step may involve a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(dimethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide
  • 2-[4-(diethylamino)-7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide

Uniqueness

The uniqueness of 2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26FN5O

Molecular Weight

431.5 g/mol

IUPAC Name

2-[4-(diethylamino)-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C25H26FN5O/c1-3-30(4-2)25-24-23(28-17-29-25)20(18-10-6-5-7-11-18)15-31(24)16-22(32)27-14-19-12-8-9-13-21(19)26/h5-13,15,17H,3-4,14,16H2,1-2H3,(H,27,32)

InChI Key

ZYAHDAMACODTST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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